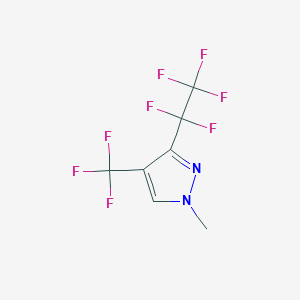
1-Methyl-3-(perfluoroethyl)-4-(trifluoromethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-(perfluoroethyl)-4-(trifluoromethyl)-1H-pyrazole is a fluorinated heterocyclic compound. The presence of trifluoromethyl and perfluoroethyl groups imparts unique chemical properties, making it valuable in various scientific and industrial applications. Fluorinated compounds are known for their stability, lipophilicity, and ability to interact with biological systems, which makes them useful in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
The synthesis of 1-Methyl-3-(perfluoroethyl)-4-(trifluoromethyl)-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrazole ring, which can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of Fluorinated Groups: The trifluoromethyl and perfluoroethyl groups are introduced via radical trifluoromethylation and perfluoroalkylation reactions. These reactions often require the use of reagents such as trifluoromethyl iodide and perfluoroalkyl iodides, along with radical initiators like azobisisobutyronitrile (AIBN).
Reaction Conditions: The reactions are typically carried out under inert atmosphere conditions (e.g., nitrogen or argon) to prevent unwanted side reactions. The temperature and solvent choice (e.g., acetonitrile or dichloromethane) are optimized to achieve high yields.
Industrial production methods may involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
1-Methyl-3-(perfluoroethyl)-4-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of partially or fully reduced pyrazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions, where nucleophiles like amines or thiols replace the fluorine atoms, forming new derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce pyrazolidines.
Scientific Research Applications
1-Methyl-3-(perfluoroethyl)-4-(trifluoromethyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound’s stability and lipophilicity make it useful in the design of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: Fluorinated pyrazoles are investigated for their potential as pharmaceutical agents, particularly in the development of anti-inflammatory and anticancer drugs.
Industry: The compound is used in the production of specialty chemicals, including surfactants and lubricants, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(perfluoroethyl)-4-(trifluoromethyl)-1H-pyrazole involves its interaction with molecular targets through its fluorinated groups. These interactions can modulate the activity of enzymes, receptors, and other proteins. The compound’s lipophilicity allows it to penetrate biological membranes, enhancing its bioavailability and efficacy. The specific pathways involved depend on the target application, such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
1-Methyl-3-(perfluoroethyl)-4-(trifluoromethyl)-1H-pyrazole can be compared with other fluorinated pyrazoles, such as:
1-Methyl-3-(trifluoromethyl)-1H-pyrazole: Lacks the perfluoroethyl group, resulting in different chemical properties and reactivity.
1-Methyl-4-(trifluoromethyl)-1H-pyrazole: Similar structure but with different substitution patterns, affecting its chemical behavior and applications.
3-(Perfluoroethyl)-1H-pyrazole: Lacks the methyl and trifluoromethyl groups, leading to distinct properties and uses.
The uniqueness of this compound lies in its combination of trifluoromethyl and perfluoroethyl groups, which impart enhanced stability, lipophilicity, and reactivity compared to its analogs.
Properties
CAS No. |
1845774-24-4 |
|---|---|
Molecular Formula |
C7H4F8N2 |
Molecular Weight |
268.11 g/mol |
IUPAC Name |
1-methyl-3-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C7H4F8N2/c1-17-2-3(6(10,11)12)4(16-17)5(8,9)7(13,14)15/h2H,1H3 |
InChI Key |
JIFSQOOKYJPGKL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(C(F)(F)F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


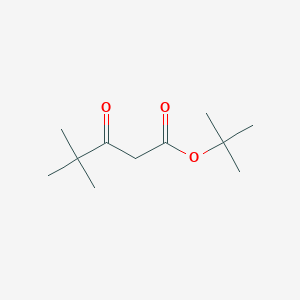

![2-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B13031322.png)

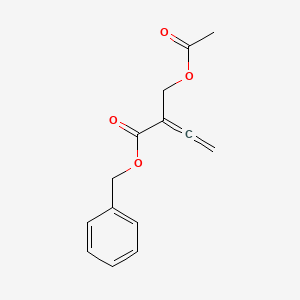
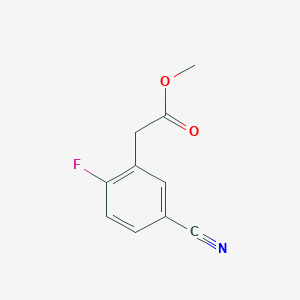
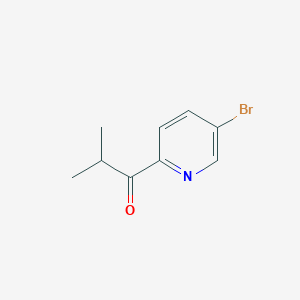
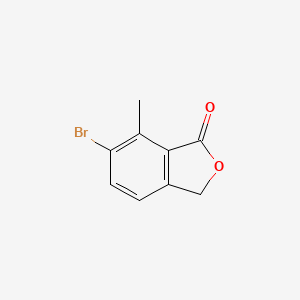
![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-pyridin-4-YL-acetic acid](/img/structure/B13031352.png)

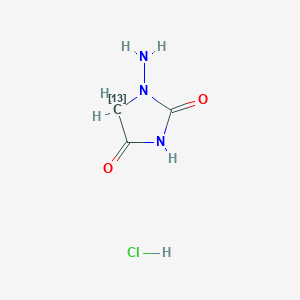

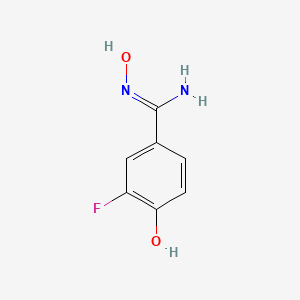
![5-[(E)-2-(3,3-dimethyl-1-propylindol-1-ium-2-yl)ethenyl]-7,8-dihydro-6H-xanthen-3-ol;iodide](/img/structure/B13031388.png)
